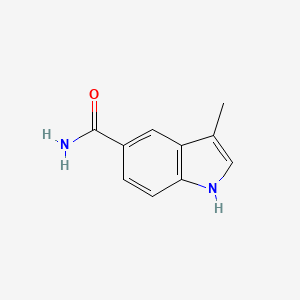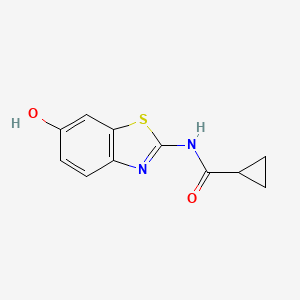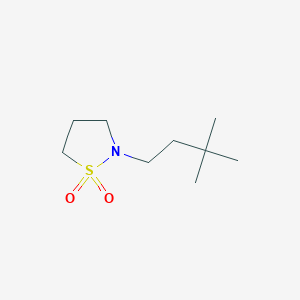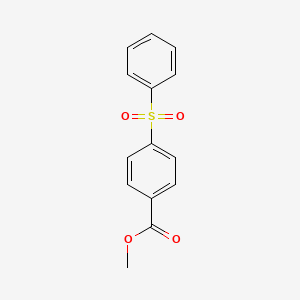
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have anticancer properties and is currently being studied for its potential use in cancer treatment.
作用機序
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide inhibits RNA polymerase I transcription by binding to a specific DNA sequence within the rDNA promoter region, preventing the recruitment of transcription factors and RNA polymerase I to the promoter. This leads to the downregulation of ribosomal RNA synthesis and subsequent inhibition of ribosome biogenesis. This compound has also been shown to induce DNA damage response and cell cycle arrest by activating the ATM/ATR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer properties, particularly in cancers that are dependent on ribosome biogenesis. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent inhibition of ribosome biogenesis. This results in the induction of DNA damage response and cell cycle arrest, ultimately leading to apoptosis.
実験室実験の利点と制限
One advantage of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide is its potency and specificity in inhibiting RNA polymerase I transcription. It has also been shown to have low toxicity in normal cells. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. Additionally, its mechanism of action may not be effective in all types of cancers, limiting its potential use as a broad-spectrum anticancer agent.
将来の方向性
There are several potential future directions for N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide research. One area of interest is the development of more effective delivery methods to improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to this compound treatment, allowing for more personalized cancer therapy. Additionally, the combination of this compound with other anticancer agents may enhance its efficacy and broaden its potential use in cancer treatment. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential use in other diseases beyond cancer.
合成法
The synthesis of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 2-methyl-1,3-oxazole-4-carboxylic acid with cyclopropylmethylamine to form this compound. The compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide has been shown to have potent anticancer properties, particularly in cancers that are dependent on ribosome biogenesis, such as hematological malignancies and solid tumors. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent inhibition of ribosome biogenesis. This results in the induction of DNA damage response and cell cycle arrest, ultimately leading to apoptosis.
特性
IUPAC Name |
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-11-8(5-13-6)9(12)10-4-7-2-3-7/h5,7H,2-4H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTOBXXWNBMMTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549514.png)
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)



![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7549551.png)
![4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7549555.png)
![3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol](/img/structure/B7549560.png)

![[bis[(2-methyl-5-propan-2-ylcyclohexyl)oxy]phosphoryl-pyridin-3-ylmethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549568.png)

![N~1~-(4-fluorophenyl)-2-{4-oxo-1-phenyl-8-[(E)-3-phenyl-2-propenoyl]-1,3,8-triazaspiro[4.5]dec-3-yl}acetamide](/img/structure/B7549583.png)
